molecular formula C10H13Cl2N B8616084 N-Butyl-3,4-dichloroaniline

N-Butyl-3,4-dichloroaniline

Cat. No. B8616084
M. Wt: 218.12 g/mol
InChI Key: QPBGVICDOBKDAS-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, 3,4-dichloroaniline (1.62 g, 10.0 mmol) and butyraldehyde (721 mg, 10.0 mmol) were converted to the title compound (1.24 g, 57%). 1H NMR (CDCl3) δ 7.17 (d, J=8.8 Hz, 1H), 6.65 (d, J=2.9 Hz, 1H), 6.41 (dd, J=2.8, 8.7 Hz, 1H), 3.05 (t, J=7.0 Hz, 2H), 1.65-1.53 (m, 2H), 1.43 (qd, J=7.3, 15.0 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H); MS(ESI+) m/z 218.1 (M+H)+.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
721 mg
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[CH:10](=O)[CH2:11][CH2:12][CH3:13]>>[CH2:10]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=1)[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
721 mg
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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